2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile
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Overview
Description
2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound with a pyridine ring substituted with bromine, two methyl groups, and two cyano groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile typically involves the bromination of 5,6-dimethylpyridine-3,4-dicarbonitrile. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and cyano groups can influence its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile
- 4,6-Dimethylpyridine-2,3-dicarbonitrile
- 2,6-Dichloropyridine-3,5-dicarbonitrile
Uniqueness
2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile is unique due to the specific positioning of its substituents, which can affect its reactivity and interactions in chemical and biological systems. The presence of both bromine and cyano groups provides a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C9H6BrN3 |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-bromo-5,6-dimethylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-6(2)13-9(10)8(4-12)7(5)3-11/h1-2H3 |
InChI Key |
TVDFWRNJJJDWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C#N)C#N)Br)C |
Origin of Product |
United States |
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